Since Aldicarb sulfoxide is a breakdown product of Aldicarb, research into its properties helps scientists understand the overall toxicological profile of the parent compound. This knowledge is crucial for risk assessment of past environmental contamination and potential human exposure. Source: Subchronic oral toxicity study of Aldicarb sulfoxide in Sprague-Dawley rats:
Research on Aldicarb sulfoxide's persistence and breakdown pathways in the environment helps scientists predict its behavior in soil and water. This information is crucial for understanding potential contamination risks and developing strategies for bioremediation.
Aldicarb sulfoxide serves as a benchmark for studying the toxicity and environmental impact of other carbamate insecticides. By comparing its properties to newer compounds, researchers can develop safer and more environmentally friendly alternatives.
Aldicarb sulfoxide, like its parent compound, is an acetylcholinesterase inhibitor. Research into this mechanism of action helps scientists understand the effects of other cholinergic insecticides and develop antidotes for poisoning.
Aldicarb sulfoxide is a chemical compound derived from aldicarb, a carbamate insecticide primarily used for controlling nematodes and various pests in crops. It is classified as a highly toxic substance, particularly noted for its potency as an acetylcholinesterase inhibitor. Aldicarb itself is known to undergo rapid oxidation to form aldicarb sulfoxide, which is considered more toxic than the parent compound. This transformation occurs readily in various environmental conditions, making aldicarb sulfoxide a significant concern in agricultural practices and environmental health .
Aldicarb sulfoxide is formed through the oxidation of aldicarb, which can be catalyzed by various environmental factors. The primary reactions include:
These reactions highlight the compound's instability and its potential for environmental contamination.
Aldicarb sulfoxide exhibits significant biological activity, primarily through its mechanism as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synaptic clefts, causing overstimulation of cholinergic receptors. The biological effects include:
The synthesis of aldicarb sulfoxide typically involves the oxidation of aldicarb using various oxidizing agents. Common methods include:
These methods reflect the compound's versatility and highlight the importance of understanding its degradation pathways in agricultural contexts.
Aldicarb sulfoxide primarily serves as an intermediate in the degradation pathway of aldicarb but also has implications in various applications:
Interaction studies involving aldicarb sulfoxide focus on its effects on biological systems and potential interactions with other chemicals:
Understanding these interactions is crucial for assessing risks associated with its use.
Aldicarb sulfoxide shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Similarity | Biological Activity | Toxicity Level |
---|---|---|---|
Aldicarb | Parent compound | Acetylcholinesterase inhibitor | Extremely high |
Aldicarb sulfone | Oxidation product | Acetylcholinesterase inhibitor | High |
Carbofuran | Carbamate structure | Acetylcholinesterase inhibitor | Moderate |
Methomyl | Carbamate structure | Acetylcholinesterase inhibitor | High |
Aldicarb sulfoxide is unique due to its rapid formation from aldicarb and its heightened toxicity compared to both its parent compound and other similar carbamates. Its specific mechanism of action as a potent cholinesterase inhibitor distinguishes it from other compounds within the same class.
Aldicarb is oxidised in living organisms by microsomal flavin-containing mono-oxygenases, converting the thioether group to the sulfoxide. Oxidation proceeds rapidly in mammalian liver and kidney preparations, with maximal reaction velocities ranging from 5.41 to 39.51 micromoles per minute per milligram of microsomal protein and Michaelis constants between 184 and 1050 micromoles [1] [2]. Similar enzymatic formation occurs in fish: rainbow trout liver microsomes convert aldicarb to the sulfoxide with a Michaelis constant of 46.7 micromoles and a velocity of 0.216 nanomoles per minute per milligram [3]. Environmental variables modulate this pathway; increasing ambient salinity up-regulates flavin-containing mono-oxygenase expression in Japanese medaka, producing a nine-fold rise in sulfoxide generation and markedly potentiating acetylcholinesterase inhibition [4].
Biological matrix | Enzyme system | Maximal velocity | Michaelis constant | Source |
---|---|---|---|---|
Rat liver microsomes | Flavin-containing mono-oxygenase | 5.41 µmol min⁻¹ mg⁻¹ | 184 µM | 5 |
Rat kidney microsomes | Flavin-containing mono-oxygenase | 39.51 µmol min⁻¹ mg⁻¹ | 1050 µM | 5 |
Rat lung microsomes | Flavin-containing mono-oxygenase | 2.45 µmol min⁻¹ mg⁻¹ | 188 µM | 5 |
Mouse liver microsomes | Flavin-containing mono-oxygenase | 710 nmol min⁻¹ mg⁻¹ | 196 µM | 5 |
Mouse kidney microsomes | Flavin-containing mono-oxygenase | 830 nmol min⁻¹ mg⁻¹ | 385 µM | 5 |
Rainbow trout liver | Flavin-containing mono-oxygenase | 0.216 nmol min⁻¹ mg⁻¹ | 46.7 µM | 26 |
Japanese medaka (high salinity) | Flavin-containing mono-oxygenase | Nine-fold increase vs. freshwater | Not stated | 7 |
Outside biological systems, aldicarb sulphoxidation is driven by chemical and microbially mediated oxidation of the thioether. Sandy loam soils with moderate moisture rapidly oxidise the parent compound, with aldicarb sulfoxide and aldicarb sulfone constituting up to seventy-three percent of the applied residue within four to eight weeks [5] [6]. Under anaerobic sub-soil conditions rich in reduced iron, conversion accelerates further: half-lives of a few weeks have been measured, whereas in oxygenated aquifer sands the same transformation may take one to three years [7]. In saturated zone microcosms amended with glucose, aldicarb sulfoxide itself can be reductively back-converted to the parent compound, illustrating redox-dependent reversibility [8].
Environmental setting | Dominant reaction | Half-life range | Governing factors | Source |
---|---|---|---|---|
Aerated surface soil | Chemical + microbial oxidation | 0.3–3.5 months | Texture, temperature, moisture | 6 |
Anaerobic sub-soil | Chemical oxidation | Weeks | Low redox potential | 8 |
Aerobic sub-soil | Chemical oxidation | 1–3 years | Limited microbiota | 8 |
Sandy aquifer (laboratory) | Reductive conversion to aldicarb | 62–1300 days | Added organic carbon | 9 |
Clay soil, pH 5.4 | Oxidation + hydrolysis | 28 days | Acidic pH, field moisture | 6 |
Clay soil, pH 7.8 | Slow oxidation | > 54 days | Alkaline pH, dryness | 6 |
Aldicarb sulfoxide retains the carbamate ester bond and undergoes alkaline- and acid-catalysed hydrolysis. Laboratory studies show extreme pH sensitivity: at hydrogen-ion activity (pH) 9 and twenty-five degrees Celsius the half-life is 2.3 days, whereas at neutral conditions only six percent of the compound degrades over thirty days [9]. Under mildly acidic conditions (pH 5) the half-life extends to almost five hundred days [9]. Temperature decreases also retard hydrolysis; at five degrees Celsius the half-life at pH 9 lengthens to thirty-two days [9]. Second-order base-catalysed rate constants of forty litre mole⁻¹ minute⁻¹ have been reported, confirming the sulfoxide is more labile than the parent carbamate but less so than the corresponding sulfone [10].
Hydrogen-ion activity (pH) | Half-life at 25 °C | Temperature effect | Reference |
---|---|---|---|
5 | 495 days | Not examined | 10 |
7 | 63 days | Not examined | 10 |
9 | 2.3 days | 32 days at 5 °C | 10 |
7 (30-day observation) | 6% loss | – | 10 |
Base catalysis (kinetic study) | Second-order constant 40.3 L mol⁻¹ min⁻¹ | Activation energy 15.2 kcal mol⁻¹ | 22 |
Direct solar photolysis is a secondary route for environmental dissipation. Simulated sunlight (twelve-hour light–dark cycle) yielded a half-life of one hundred twenty-three days for aldicarb sulfoxide in clear water [9]. Nevertheless, heterogeneous photocatalysis markedly enhances breakdown: titanium dioxide-coated nanofibres convert the sulfoxide to 2-propenal-2-methyl O-[(methylamino)carbonyl]oxime via sulfoxide bond cleavage, as confirmed by liquid chromatography–mass spectrometry [11]. In distilled water irradiated with broad-spectrum ultraviolet lamps, the major photoproduct detected was aldicarb sulfoxide itself, arising from rapid oxidation of the parent compound; continued irradiation slowly yielded nitrile and oxime derivatives [12]. Photo-generated hydroxyl radicals in the troposphere are estimated to destroy vapour-phase aldicarb sulfoxide in less than six hours, but atmospheric loss is limited by adsorption to particulate matter [13] [6].
Irradiation system | Medium | Observed half-life | Principal photoproducts | Source |
---|---|---|---|---|
Xenon arc lamp, distilled water | Aqueous, neutral | 123 days | Oxime, nitrile derivatives | 10 |
High-pressure mercury lamp, pond water | Aqueous, natural organic matter | Major product: sulfoxide | 23 | |
Titanium dioxide photocatalysis | Aqueous suspension | Rapid (< 6 h) | 2-propenal oxime | 11 |
Atmospheric hydroxyl radical oxidation | Gas phase | 0.24 days (modelled) | Mineralised products | 14 |
Acute Toxic;Environmental Hazard